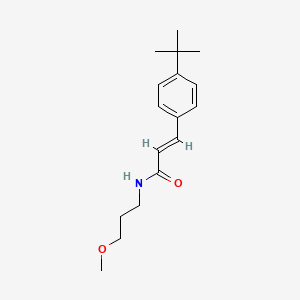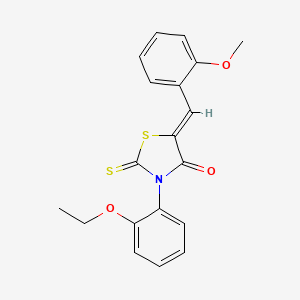![molecular formula C18H26FN3O2 B4677746 N-[3-(dimethylamino)propyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4677746.png)
N-[3-(dimethylamino)propyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide
描述
DF-MPJC is a piperidinecarboxamide derivative that was first synthesized in 2012 by a team of researchers from the University of California, San Francisco. Since then, it has been the subject of several scientific studies due to its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
DF-MPJC is believed to exert its therapeutic effects by binding to specific proteins in the body. For instance, in the case of cancer, DF-MPJC binds to HSP90, which is a chaperone protein that helps other proteins fold correctly. By inhibiting HSP90, DF-MPJC can prevent the growth and survival of cancer cells. Similarly, in the case of Alzheimer's disease, DF-MPJC binds to a protein called NLRP3, which is involved in the inflammatory response in the brain. By inhibiting NLRP3, DF-MPJC can reduce inflammation and improve cognitive function.
Biochemical and Physiological Effects
DF-MPJC has been shown to have several biochemical and physiological effects in scientific studies. For instance, a study published in the journal Cancer Research in 2015 found that DF-MPJC can induce cell death in cancer cells by activating a specific pathway called the unfolded protein response. Another study published in the journal Cell Reports in 2019 found that DF-MPJC can improve glucose metabolism in mice with obesity by activating a protein called AMPK.
实验室实验的优点和局限性
DF-MPJC has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has been shown to have potent therapeutic effects in several disease models. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in different disease models. Additionally, its potential side effects and toxicity have not been fully characterized, which could limit its clinical applications.
未来方向
DF-MPJC has several potential future directions for scientific research. One direction is to further investigate its mechanism of action and identify other proteins that it may target. Another direction is to explore its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and viral infections. Additionally, future research could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce its potential side effects.
In conclusion, DF-MPJC is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its clinical applications.
科学研究应用
DF-MPJC has been shown to have potential therapeutic applications in several scientific studies. For instance, a study published in the journal Cell in 2016 found that DF-MPJC can inhibit the growth of cancer cells by targeting the protein HSP90, which is involved in tumor cell survival. Another study published in the journal Nature in 2018 found that DF-MPJC can improve cognitive function in mice with Alzheimer's disease by reducing inflammation in the brain.
属性
IUPAC Name |
N-[3-(dimethylamino)propyl]-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O2/c1-21(2)10-4-9-20-17(23)14-7-11-22(12-8-14)18(24)15-5-3-6-16(19)13-15/h3,5-6,13-14H,4,7-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNKUJYDBKWDKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-1-(3-fluorobenzoyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)hydrazinecarbothioamide](/img/structure/B4677671.png)
![2-{2-[(4-chlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4677686.png)
![N-(4-chlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4677690.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile](/img/structure/B4677693.png)
![3-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4677694.png)
![1-[(2,4-dichlorophenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4677722.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4677738.png)
![4-chloro-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4677739.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4677753.png)
![3-[(4-bromophenoxy)methyl]-N'-[1-methyl-2-(3-methyl-1H-pyrazol-1-yl)ethylidene]benzohydrazide](/img/structure/B4677760.png)

![N-{5-[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4677771.png)
![2-chloro-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]benzamide](/img/structure/B4677776.png)